Lipophilicity and Hydrogen-Bonding Capacity vs. N2-Phenyl Analog (CAS 91736-89-9)
Compared with its N2-phenyl counterpart 4-(benzylamino)-5-chloro-2-phenylpyridazin-3(2H)-one (CAS 91736-89-9), the N2-methyl substitution in the target compound reduces molecular weight by 62.1 Da (249.69 vs. 311.77 g/mol) [1]. The N2-methyl compound has a computed XLogP3-AA of 2 versus an estimated 3.5+ for the phenyl analog, yielding a lipophilic ligand efficiency (LLE) advantage for targets where lipophilicity-driven promiscuity is a concern [1]. Additionally, the smaller N2 substituent reduces steric bulk, potentially preserving access to narrow binding pockets.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 249.69 g/mol; XLogP3-AA = 2 |
| Comparator Or Baseline | 4-(Benzylamino)-5-chloro-2-phenylpyridazin-3(2H)-one: MW = 311.77 g/mol; XLogP3-AA ~3.5 (estimated by fragment addition) |
| Quantified Difference | ΔMW = -62.1 Da; ΔXLogP3-AA ≈ -1.5 log units |
| Conditions | Computed physicochemical properties (PubChem, XLogP3 algorithm) |
Why This Matters
Lower molecular weight and lipophilicity align with lead-like property guidelines (MW < 300, clogP < 3), making the N2-methyl compound a more attractive starting point for fragment-based or lead-optimization campaigns.
- [1] PubChem Compound Summary for CID 13169712, 4-(Benzylamino)-5-chloro-2-methylpyridazin-3(2H)-one. View Source
